Cas no 220341-64-0 ((4-Dimethylaminomethyl)phenylmagnesium bromide)

(4-Dimethylaminomethyl)phenylmagnesium bromide is a Grignard reagent widely used in organic synthesis for the introduction of the (4-dimethylaminomethyl)phenyl group. This organomagnesium compound is particularly valuable in nucleophilic addition reactions, enabling the formation of carbon-carbon bonds with carbonyl compounds, epoxides, and other electrophiles. Its high reactivity and selectivity make it a preferred choice for constructing complex molecular frameworks in pharmaceuticals and fine chemicals. The dimethylaminomethyl substituent enhances solubility in common organic solvents, facilitating handling and reaction control. Typical applications include the synthesis of intermediates for bioactive molecules and functional materials. Proper storage under inert conditions ensures stability and optimal performance.
(4-Dimethylaminomethyl)phenylmagnesium bromide structure
220341-64-0 structure
Product name:(4-Dimethylaminomethyl)phenylmagnesium bromide
CAS No:220341-64-0
MF:C9H12BrMgN
Molecular Weight:238.40728187561
CID:6794453
PubChem ID:15740539

(4-Dimethylaminomethyl)phenylmagnesium bromide 化学的及び物理的性質

名前と識別子

    • (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.25 M in 2-MeTHF
    • 220341-64-0
    • (4-Dimethylaminomethyl)phenylmagnesium bromide
    • MFCD28103478
    • magnesium;N,N-dimethyl-1-phenylmethanamine;bromide
    • (4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF
    • インチ: 1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1
    • InChIKey: YKXMIEQXWLWODE-UHFFFAOYSA-M
    • SMILES: [Br-].[Mg+2].N(C)(C)CC1C=C[C-]=CC=1

計算された属性

  • 精确分子量: 237.00035g/mol
  • 同位素质量: 237.00035g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2Ų

(4-Dimethylaminomethyl)phenylmagnesium bromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB570604-100ml
(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.25 M in 2-MeTHF; .
220341-64-0
100ml
€1688.40 2024-08-02
abcr
AB570605-100ml
(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF; .
220341-64-0
100ml
€1688.40 2024-08-02
abcr
AB570605-50ml
(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF; .
220341-64-0
50ml
€1079.80 2024-08-02
abcr
AB570604-50ml
(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.25 M in 2-MeTHF; .
220341-64-0
50ml
€1079.80 2024-08-02

(4-Dimethylaminomethyl)phenylmagnesium bromide 関連文献

(4-Dimethylaminomethyl)phenylmagnesium bromideに関する追加情報

Introduction to (4-Dimethylaminomethyl)phenylmagnesium bromide (CAS No. 220341-64-0)

(4-Dimethylaminomethyl)phenylmagnesium bromide, with the CAS number 220341-64-0, is a significant organomagnesium compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical research. This compound, also known as Bromobenzylmagnesium dimethylamine, serves as a versatile reagent in the preparation of complex organic molecules, particularly in the context of drug discovery and development.

The unique reactivity of (4-Dimethylaminomethyl)phenylmagnesium bromide stems from its structure, which combines a phenyl group with a highly nucleophilic dimethylaminomethyl side chain. This combination makes it an excellent choice for Grignard-based reactions, where it can act as a building block for the synthesis of various heterocyclic compounds. In recent years, the use of this reagent has been explored in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.

One of the most compelling applications of (4-Dimethylaminomethyl)phenylmagnesium bromide is in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to construct intricate scaffolds that mimic natural products and pharmacophores. For instance, studies have demonstrated its utility in the preparation of substituted biphenyl derivatives, which have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. The dimethylamino group further enhances its versatility, allowing for facile functionalization under mild conditions while maintaining high yields.

Recent advancements in synthetic methodologies have expanded the scope of (4-Dimethylaminomethyl)phenylmagnesium bromide applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional complexity into molecules derived from this reagent. These methods have enabled the construction of polycyclic structures with potential therapeutic benefits, including anti-inflammatory and analgesic properties. The ability to fine-tune molecular architecture using this reagent has made it indispensable in modern medicinal chemistry.

The industrial relevance of (4-Dimethylaminomethyl)phenylmagnesium bromide is underscored by its role in large-scale synthesis processes. Pharmaceutical companies have utilized this compound to produce key intermediates for blockbuster drugs, highlighting its importance in both academic and industrial settings. The demand for high-purity versions of this reagent has driven innovations in its synthesis and purification, ensuring that researchers have access to reliable materials for their synthetic endeavors.

The environmental impact of using (4-Dimethylaminomethyl)phenylmagnesium bromide has also been a focus of recent research. Efforts to develop greener synthetic routes have led to the exploration of solvent-free reactions and catalytic systems that minimize waste generation. These approaches align with broader trends in sustainable chemistry, where minimizing the ecological footprint is as important as maximizing yield and selectivity. The adaptability of this reagent to such methodologies demonstrates its enduring relevance in the face of evolving scientific priorities.

In conclusion, (4-Dimethylaminomethyl)phenylmagnesium bromide (CAS No. 220341-64-0) remains a cornerstone in the realm of organometallic chemistry and pharmaceutical synthesis. Its unique properties and broad applicability make it a valuable tool for researchers seeking to develop novel therapeutics. As synthetic methodologies continue to evolve, this compound will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:220341-64-0)
A1228138
Purity:99%/99%
はかる:50ml/100ml
Price ($):640/1000